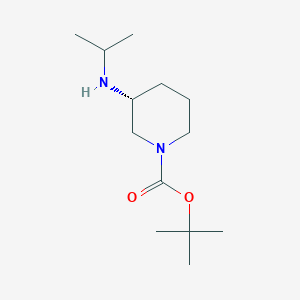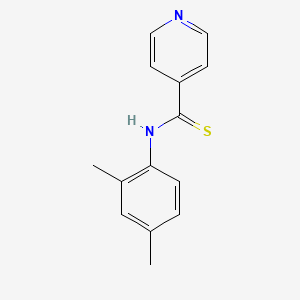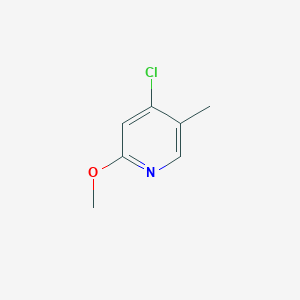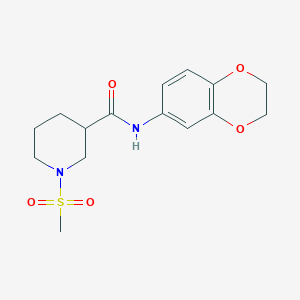![molecular formula C15H17N7O2S3 B2633863 2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 878703-33-4](/img/structure/B2633863.png)
2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tetrazole derivatives, which includes the compound , often involves [2+3]-cycloaddition between a nitrile and an azide . This process can be facilitated by various synthetic approaches, most of which rely on the in situ generation of highly toxic and explosive hydrazoic acid .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities . In the case of 1,3,4-thiadiazole derivatives, the presence of the =N-C-S- moiety and strong aromaticity of the ring are believed to contribute to low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, one study found that among synthesized compounds, those with an electron-withdrawing methoxy group showed significant cytotoxic effects .科学的研究の応用
Thiophene Analogues and Carcinogenicity Research by Ashby et al. (1978) delved into the biological activity of thiophene analogues, focusing on their potential carcinogenicity. Thiophene analogues of carcinogens benzidine and 4-aminobiphenyl were synthesized and evaluated for carcinogenic potential. Compounds such as N-(5-phenylthiophen-2-yl)acetamide were assessed using in vitro assays, indicating potential carcinogenicity. However, doubts were raised about their capability to cause tumors in vivo, prompting further evaluation in mice for comprehensive understanding of their carcinogenic potential (Ashby et al., 1978).
Sulfamethoxazole Environmental Impact and Removal Technologies
Prasannamedha et al. (2020) reviewed the environmental presence and impact of sulfamethoxazole, a persistent organic pollutant with N-amine and carboxyl groups. The study covered its occurrence, transformation, and toxicity in environments like rivers and groundwater. It also examined removal technologies, including adsorption and advanced oxidation processes, highlighting the significance of sustainable technology development for effective removal (Prasannamedha & Kumar, 2020).
Sulfonamides Therapeutic Applications and Structural Significance
Carta et al. (2012) discussed sulfonamides, noting their presence in various drugs like diuretics and carbonic anhydrase inhibitors. The review highlighted the therapeutic significance of sulfonamide moiety, its structural importance in drug development, and the need for novel sulfonamides in medicine. Sulfonamides' role in addressing diseases like glaucoma and cancer was particularly emphasized, suggesting their continued relevance in drug discovery (Carta, Scozzafava, & Supuran, 2012).
将来の方向性
The future directions for research on “2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives, there is significant potential for new discoveries .
特性
IUPAC Name |
2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2S3/c1-3-8-25-15-19-17-13(27-15)16-12(23)9-26-14-18-20-21-22(14)10-6-4-5-7-11(10)24-2/h4-7H,3,8-9H2,1-2H3,(H,16,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQUXJIWVNEESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-methylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2633785.png)


![N-[(4-butyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2633789.png)

![1-Benzyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2633792.png)

![N-(11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)naphthalene-2-carboxamide](/img/structure/B2633795.png)



